tert-Butyl (6-iodopyridazin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-iodopyridazin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an iodopyridazine moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-iodopyridazin-3-yl)carbamate typically involves the iodination of a pyridazine derivative followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-iodopyridazin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: tert-Butyl (6-iodopyridazin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities.
Biology and Medicine: In biological research, this compound may be used to study the effects of iodinated pyridazine derivatives on biological systems
Industry: The compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl (6-iodopyridazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the iodopyridazine moiety allows it to engage in various chemical interactions, potentially affecting biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl (6-chloropyridin-3-yl)carbamate
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness: tert-Butyl (6-iodopyridazin-3-yl)carbamate is unique due to the presence of the iodopyridazine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H12IN3O2 |
---|---|
Molecular Weight |
321.11 g/mol |
IUPAC Name |
tert-butyl N-(6-iodopyridazin-3-yl)carbamate |
InChI |
InChI=1S/C9H12IN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) |
InChI Key |
ZICRWRQDRHRUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.